4-(azepan-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrrolopyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings
Preparation Methods
The synthesis of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE typically involves multistep organic synthesis. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxyphenyl and phenyl groups through electrophilic aromatic substitution or cross-coupling reactions.
Azeplane Ring Formation: The final step involves the formation of the azepane ring, which can be done through intramolecular cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE can be compared with other similar compounds, such as:
Pyrrolopyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxyphenyl Substituted Compounds: Compounds with a methoxyphenyl group exhibit similar chemical reactivity and potential biological activities.
Phenyl Substituted Compounds: The presence of a phenyl group can influence the compound’s stability, solubility, and interaction with biological targets.
The uniqueness of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C25H26N4O |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-(azepan-1-yl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H26N4O/c1-30-21-13-11-20(12-14-21)29-17-22(19-9-5-4-6-10-19)23-24(26-18-27-25(23)29)28-15-7-2-3-8-16-28/h4-6,9-14,17-18H,2-3,7-8,15-16H2,1H3 |
InChI Key |
QWCZDUOHYYKMGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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